molecular formula C16H11BrFN3 B14020624 5-Bromo-2-(3-fluorophenyl)-[3,4'-bipyridin]-6-amine

5-Bromo-2-(3-fluorophenyl)-[3,4'-bipyridin]-6-amine

Cat. No.: B14020624
M. Wt: 344.18 g/mol
InChI Key: AHHLSPWWQSTKCN-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-fluorophenyl)-[3,4’-bipyridin]-6-amine is a complex organic compound that belongs to the class of bipyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a fluorophenyl group at the 2nd position on the bipyridine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-fluorophenyl)-[3,4’-bipyridin]-6-amine typically involves multiple steps, including halogenation, coupling reactions, and amination. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated bipyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of tubular diazotization reaction technology can improve the stability and yield of the intermediate diazonium salts, which are crucial for the subsequent coupling reactions .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-fluorophenyl)-[3,4’-bipyridin]-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce a fully hydrogenated bipyridine derivative.

Scientific Research Applications

5-Bromo-2-(3-fluorophenyl)-[3,4’-bipyridin]-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-fluorophenyl)-[3,4’-bipyridin]-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(3-bromo-2-fluorophenyl)pyrimidine
  • 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
  • 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Uniqueness

Compared to similar compounds, 5-Bromo-2-(3-fluorophenyl)-[3,4’-bipyridin]-6-amine is unique due to its specific substitution pattern on the bipyridine ring, which may confer distinct biological activities and chemical reactivity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H11BrFN3

Molecular Weight

344.18 g/mol

IUPAC Name

3-bromo-6-(3-fluorophenyl)-5-pyridin-4-ylpyridin-2-amine

InChI

InChI=1S/C16H11BrFN3/c17-14-9-13(10-4-6-20-7-5-10)15(21-16(14)19)11-2-1-3-12(18)8-11/h1-9H,(H2,19,21)

InChI Key

AHHLSPWWQSTKCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=C(C=C2C3=CC=NC=C3)Br)N

Origin of Product

United States

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